7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nonane ring fused with a carboxylic acid group and two fluorine atoms located at the 7th position. Its molecular formula is CHFO, and it has a molecular weight of 218.2 g/mol. The compound is identified by the CAS number 2648941-92-6 and is notable for its potential applications in various scientific fields, including chemistry and biology.
The compound can be synthesized from commercially available precursors through various chemical processes. It has been studied for its unique chemical properties and potential applications in drug development and material science.
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid falls under the category of fluorinated organic compounds, specifically spirocyclic carboxylic acids. Its structure and functional groups make it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid typically involves several key steps:
Industrial production methods may optimize these synthetic routes, focusing on scalability and environmental considerations, such as utilizing continuous flow reactors and green chemistry principles to minimize waste and improve yields.
The molecular structure of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid features:
Property | Value |
---|---|
CAS Number | 2648941-92-6 |
Molecular Formula | CHFO |
Molecular Weight | 218.2 g/mol |
Purity | ≥ 95% |
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves its interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, while the spirocyclic structure contributes to its unique reactivity and biological activity.
The physical properties of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
pKa | Not specified |
These properties are essential for understanding how the compound behaves under different conditions and its potential reactivity in various environments.
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has several scientific applications:
This compound's unique structural features make it valuable across various scientific disciplines, highlighting its significance in ongoing research efforts.
Spirocyclic carboxylic acid derivatives represent a structurally distinctive class of organic compounds characterized by a central carbon atom shared between two ring systems (spiro junction), with at least one carboxylic acid functional group. These compounds combine the three-dimensional complexity conferred by their spiro architecture with the versatile chemical and biological properties of the carboxylic acid moiety. The resulting molecular frameworks exhibit significant potential as privileged scaffolds in modern medicinal chemistry, particularly for addressing challenging biological targets requiring precise three-dimensional interactions. The integration of additional pharmacophoric elements—such as ketone functionalities (e.g., 3-oxo groups) and strategic halogen substitutions (e.g., difluorination)—further enhances their utility as multifunctional building blocks for drug design. This structural complexity enables fine-tuning of physicochemical properties, conformational restriction, and modulation of target binding interactions, positioning spirocyclic carboxylic acids at the forefront of exploratory medicinal chemistry for novel therapeutic agents [3] [7].
Spirocycles confer profound advantages in bioactive molecule design due to their inherent three-dimensionality and conformational restriction. Unlike planar aromatic systems prevalent in early drug discovery, spirocyclic scaffolds like the spiro[3.5]nonane system possess significant conformational rigidity, which reduces the entropic penalty upon binding to biological targets. This rigidity enables precise spatial orientation of pharmacophoric groups (e.g., carboxylic acids, ketones), enhancing binding affinity and selectivity [7]. The saturation level (quantified as Fsp3) of spirocycles correlates with improved solubility and reduced metabolic clearance, addressing common pitfalls in lead optimization. Furthermore, their structural complexity enables access to underexplored chemical space, potentially circumventing patent landscapes dominated by flat architectures [3].
Table 1: Representative Bioactive Spirocyclic Carboxylic Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Biological Application |
---|---|---|---|
Spirotryprostatin A | C₂₁H₂₅N₃O₄ | 383.44 | MDM2-p53 interaction inhibitor (Cancer) |
Majdine A | C₂₀H₂₆N₂O₂ | 326.44 | Neuroprotection (Dementia) |
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | C₁₀H₁₄O₃ | 182.22 | Structural analog (Drug scaffold) |
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid | C₁₀H₁₂F₂O₃ | 218.20 | Multitarget lead (Theoretical) |
The spiro[3.5]nonane core—exemplified by the target compound 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid—offers a balanced molecular footprint with sufficient steric bulk for target engagement while maintaining favorable ligand efficiency. The quaternary spiro carbon minimizes symmetric overgrowth and enforces out-of-plane projection of substituents. This geometric feature is crucial for interacting with deep binding pockets in enzymes (e.g., proteases, kinases) or allosteric sites in receptors, as demonstrated by clinical candidates like the antipsychotic fluopireline and anxiolytic buspirone, which incorporate related spirocyclic motifs [3] [5]. Recent analyses of bioactive compounds identified ~47,000 spirocyclic derivatives active against ~200 biological targets, underscoring their versatility and "privileged scaffold" status in drug discovery [5].
Fluorination is a cornerstone strategy for optimizing drug-like properties, and its incorporation into spirocyclic scaffolds like 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid delivers multifaceted pharmacokinetic advantages. The high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) of fluorine allow isosteric replacement of hydrogen or oxygen while profoundly altering molecular properties. The C-F bond strength (~472 kJ/mol) confers exceptional metabolic stability against oxidative and hydrolytic degradation, particularly at benzylic positions or near ketone functionalities (e.g., the 3-oxo group in the target compound). This stability is critical for prolonging half-life and reducing dosing frequency [6] [9].
Table 2: Impact of Fluorination on Key Drug Properties
Property | Effect of Fluorination | Relevance to Target Compound |
---|---|---|
Metabolic Stability | Blocks cytochrome P450-mediated oxidation at adjacent sites | Stabilizes 7-position of spiro[3.5]nonane core |
Lipophilicity (log P) | Increases membrane permeability; Optimal range: 1-3 | Balances polarity of carboxylic acid and ketone |
pKa Modulation | Electron-withdrawing effect lowers pKa of proximal carboxylic acids | Enhances solubility via ionization at physiological pH |
Conformational Bias | Favors specific rotamers via gauche effects or dipole interactions | Restricts spiro ring conformations for target complementarity |
The electron-withdrawing nature of fluorine atoms significantly lowers the pKa of adjacent carboxylic acids (e.g., the 1-carboxylic acid in the target molecule), enhancing water solubility and bioavailability through improved ionization at physiological pH. Concurrently, fluorination increases lipophilicity (log P), facilitating passive diffusion across biological membranes—including the blood-brain barrier for CNS-targeted therapeutics. This dual impact on solubility and permeability is exemplified by FDA-approved fluorinated drugs, which constituted 20% (10/50) of new molecular entities approved in 2021 [6].
The 7,7-difluoro motif in the spiro[3.5]nonane scaffold induces conformational preferences through steric and electronic interactions. The gauche effect between vicinal C-F bonds and dipole-dipole interactions with the 3-oxo group can lock ring conformations, preorganizing the molecule for optimal target binding. This "pre-organization" reduces the entropic cost of binding, potentially enhancing potency and selectivity—a phenomenon observed in fluorinated nucleosides where 2'-F substitution dictates ribose pucker conformation [6] [9].
The spiro[3.5]nonane scaffold has evolved from complex natural product syntheses to rationally designed, synthetically accessible drug frameworks. Early spirocyclic compounds in drug discovery were predominantly natural product-derived, such as the Vinca alkaloids (e.g., Majdine A) and Uncaria derivatives (e.g., rhynchophylline), which demonstrated bioactivity but posed challenges due to structural complexity and poor synthetic accessibility [5]. These compounds established the pharmacological relevance of spirocycles but were limited by scalability and optimization hurdles.
The rise of synthetic methodologies in the 2000s enabled systematic exploration of spiro[3.5]nonane systems. Key advances included ring-closing metathesis, intramolecular alkylations, and cycloadditions, allowing efficient construction of the spirocyclic core with diverse substituents. This period saw the emergence of simplified analogs like 6-Oxospiro[3.3]heptane-2-carboxylic acid (CAS: 889944-57-4) and Spiro[3.3]heptane-2,6-dicarboxylic acid (CAS: 3057-91-8), which served as versatile building blocks for medicinal chemistry programs [1].
Table 3: Evolution of Key Spiro[3.5]nonane Derivatives
Generation | Representative Compound | Structural Features | Synthetic Accessibility | Medicinal Chemistry Impact |
---|---|---|---|---|
1st (Pre-2000) | Rhynchophylline | Tetracyclic, complex stereochemistry | Low (Natural extraction) | Proof-of-concept neuroactive spirocycles |
2nd (2000-2015) | 6-Oxospiro[3.3]heptane-2-carboxylic acid | Monocyclic spiro, single ketone/carboxylic acid | Moderate | Fragment-based screening applications |
3rd (2015-Present) | 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid | Difluorinated, dual functional groups | High via modern fluorination | Targeted design for improved PK/PD |
Contemporary design, exemplified by 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid, integrates strategic fluorination and multifunctionalization to address historical limitations. The 7,7-difluoro substitution enhances metabolic stability over earlier non-fluorinated analogs (e.g., 7-Oxospiro[3.5]nonane-2-carboxylic acid, CAS: 1440962-16-2), while the 1-carboxylic acid/3-oxo groups provide vectors for diversification via amidation, reduction, or condensation reactions. This evolution reflects a broader shift toward sp3-enriched scaffolds in drug discovery, driven by the need for three-dimensional complexity in targeting protein-protein interactions and allosteric sites [1] [7]. Current research focuses on leveraging these scaffolds for challenging targets in oncology (e.g., MDM2 inhibitors) and neurology (e.g., GABAA modulators), where conformational control and stability are paramount [5] [7].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: